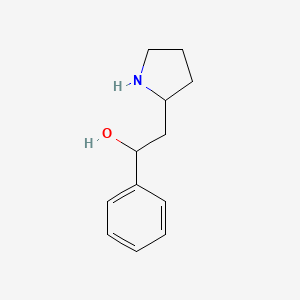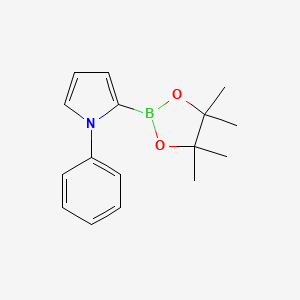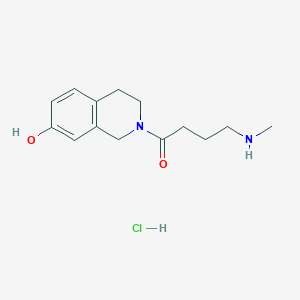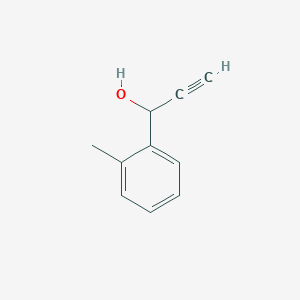
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol
Vue d'ensemble
Description
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol, also known as 1-phenyl-2-pyrrolidin-2-yl ethanone, is an organic compound belonging to the class of pyrrolidinones. It is a colorless liquid that is insoluble in water and has a boiling point of 136°C. This compound has a wide range of applications in the scientific research community, including synthesis, pharmacology, and biochemistry. This compound has been used in the synthesis of a variety of compounds, including drugs, and has been studied for its potential therapeutic effects.
Applications De Recherche Scientifique
Chemical Synthesis and Material Science
Versatile Scaffold in Drug Discovery
The pyrrolidine ring, a core component of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol, is widely utilized in medicinal chemistry for synthesizing compounds for treating human diseases due to its ability to efficiently explore pharmacophore space and contribute to stereochemistry. The non-planarity of the ring facilitates increased three-dimensional coverage, enhancing biological activity and selectivity (Li Petri et al., 2021).
Optoelectronic Materials
Compounds with heterocyclic structures, such as pyrimidines and quinazolines, have been investigated for their application in electronic devices, luminescent elements, and photoelectric conversion elements. These studies highlight the potential of heterocyclic compounds in the creation of novel materials for optoelectronics, suggesting that derivatives of this compound could also find application in this field (Lipunova et al., 2018).
Biological and Pharmacological Applications
Bioactive Molecules and Target Selectivity
The pyrrolidine scaffold is fundamental in the design of bioactive molecules due to its target selectivity and stereochemical properties. This aspect underscores the potential of this compound derivatives in developing new therapeutic agents with specific biological profiles (Li Petri et al., 2021).
Pharmacological Central Nervous System Agents
Derivatives of pyrrolidin-2-one, a related structural feature, have shown efficacy in facilitating memory processes and attenuating cognitive function impairment. This suggests the potential for this compound derivatives in cognitive and neurological research (Veinberg et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with neurotransmitter systems, particularly dopamine and norepinephrine .
Mode of Action
It is suggested that it may inhibit the uptake of dopamine and norepinephrine, similar to substances with known abuse potential, including methcathinone, cocaine, and methamphetamine .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol. For instance, it is recommended to be stored in a refrigerator , suggesting that it may degrade at room temperature.
Propriétés
IUPAC Name |
1-phenyl-2-pyrrolidin-2-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDZLESKQMMKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308286 | |
| Record name | α-Phenyl-2-pyrrolidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354959-11-7 | |
| Record name | α-Phenyl-2-pyrrolidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354959-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Phenyl-2-pyrrolidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Iron(2+) cyclopenta-2,4-dien-1-ide 1,1'-[oxybis(3-oxopropane-3,1-diyl)]di(cyclopenta-2,4-dien-1-ide) (2/2/1)](/img/structure/B3339882.png)




![dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B3339947.png)


![2-[(4-Butoxyphenyl)formamido]-3-hydroxybutanoic acid](/img/structure/B3339970.png)

